

Application Notes for Targeted Metabolomics of N-Formyl-L-leucine-d3

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Compound of Interest

Compound Name: N-Formyl-L-leucine-d3

Cat. No.: B564958

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Analyte: **N-Formyl-L-leucine-d3** (Deuterated N-Formyl-L-leucine)

Formula: $C_7H_{10}D_3NO_3$

CAS Number: 1356930-28-3[1]

Biochemical Significance: N-Formyl-L-leucine is a derivative of the essential amino acid L-leucine.[2][3] N-formylated peptides in bacteria are known to be potent chemoattractants for neutrophils and other phagocytic cells, playing a role in the innate immune response to bacterial infections. While the direct biological role of N-Formyl-L-leucine is less characterized than N-formylmethionyl-leucyl-phenylalanine (fMLP), its presence can be indicative of bacterial activity or certain metabolic processes. The deuterated form, **N-Formyl-L-leucine-d3**, serves as an ideal internal standard for quantitative mass spectrometry-based assays due to its similar chemical and physical properties to the endogenous analyte, with a distinct mass-to-charge ratio (m/z).

Principle of the Method: This targeted metabolomics workflow provides a highly sensitive and specific method for the quantification of N-Formyl-L-leucine in biological matrices. The methodology utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[4][5] The use of a stable isotope-labeled internal standard, **N-Formyl-L-leucine-d3**, allows for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[6]

Applications:

- **Drug Development:** To assess the impact of novel therapeutics on metabolic pathways involving amino acid derivatives.
- **Clinical Research:** To investigate the role of N-formylated amino acids in inflammatory and infectious diseases.
- **Microbiome Research:** To study the metabolic interactions between the host and gut microbiota, which can produce N-formylated peptides.
- **Food Science:** To evaluate the presence and quantity of amino acid derivatives in food products and supplements.[\[2\]](#)

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and prepare it for LC-MS/MS analysis.[\[7\]](#)

Materials:

- Biological sample (e.g., plasma, serum, cell culture media, tissue homogenate)
- **N-Formyl-L-leucine-d3** internal standard (IS) solution (1 µg/mL in 50% methanol)
- Precipitation solvent: Acetonitrile with 0.1% formic acid
- HPLC-grade water
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Thaw biological samples on ice.
- In a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample.
- Add 10 µL of the **N-Formyl-L-leucine-d3** internal standard solution.
- Add 200 µL of cold precipitation solvent (acetonitrile with 0.1% formic acid) to precipitate proteins.
- Vortex the mixture vigorously for 30 seconds.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer

LC Conditions (Representative Example):

Parameter	Value
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

MS/MS Conditions (Representative Example):

The following Multiple Reaction Monitoring (MRM) transitions are hypothetical and would need to be optimized empirically.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
N-Formyl-L-leucine	160.1	114.1	15
N-Formyl-L-leucine-d3 (IS)	163.1	117.1	15

Data Acquisition and Processing:

- Data is acquired in MRM mode.
- The peak areas of the analyte and the internal standard are integrated using the instrument's software.
- A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

- The concentration of N-Formyl-L-leucine in the samples is determined from the calibration curve.

Quantitative Data Summary

The following tables present representative data for a typical method validation of a targeted metabolomics assay for N-Formyl-L-leucine. Note: This is example data and may not reflect the actual performance of a specific assay.

Table 1: Calibration Curve Linearity

Concentration (ng/mL)	Analyte/IS Peak Area Ratio (Mean \pm SD, n=3)	% Accuracy
1	0.012 \pm 0.001	102.5
5	0.058 \pm 0.004	98.7
10	0.115 \pm 0.007	99.1
50	0.592 \pm 0.021	101.3
100	1.189 \pm 0.045	100.8
500	5.971 \pm 0.182	99.5
1000	11.952 \pm 0.351	99.6
Linear Range	1 - 1000 ng/mL	R ² = 0.9992

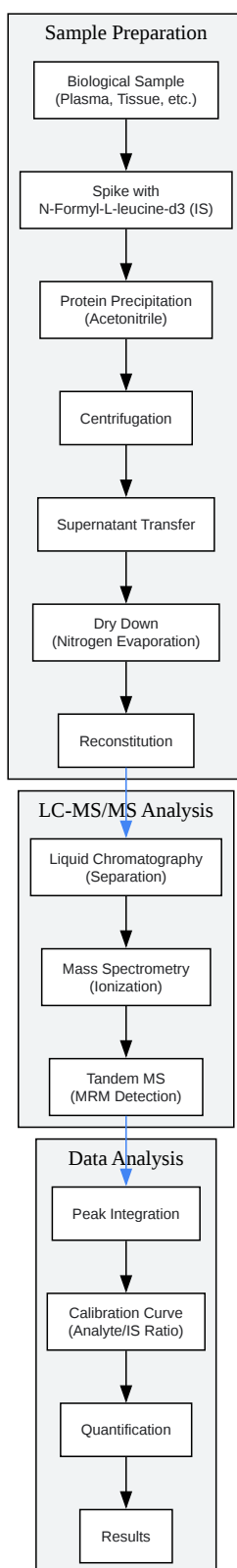
Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day (n=6)	Inter-day (n=18, 3 days)
Mean \pm SD	%RSD		
LQC	3	2.95 \pm 0.18	6.1%
MQC	75	76.2 \pm 3.1	4.1%
HQC	750	741.8 \pm 22.3	3.0%

Table 3: Recovery

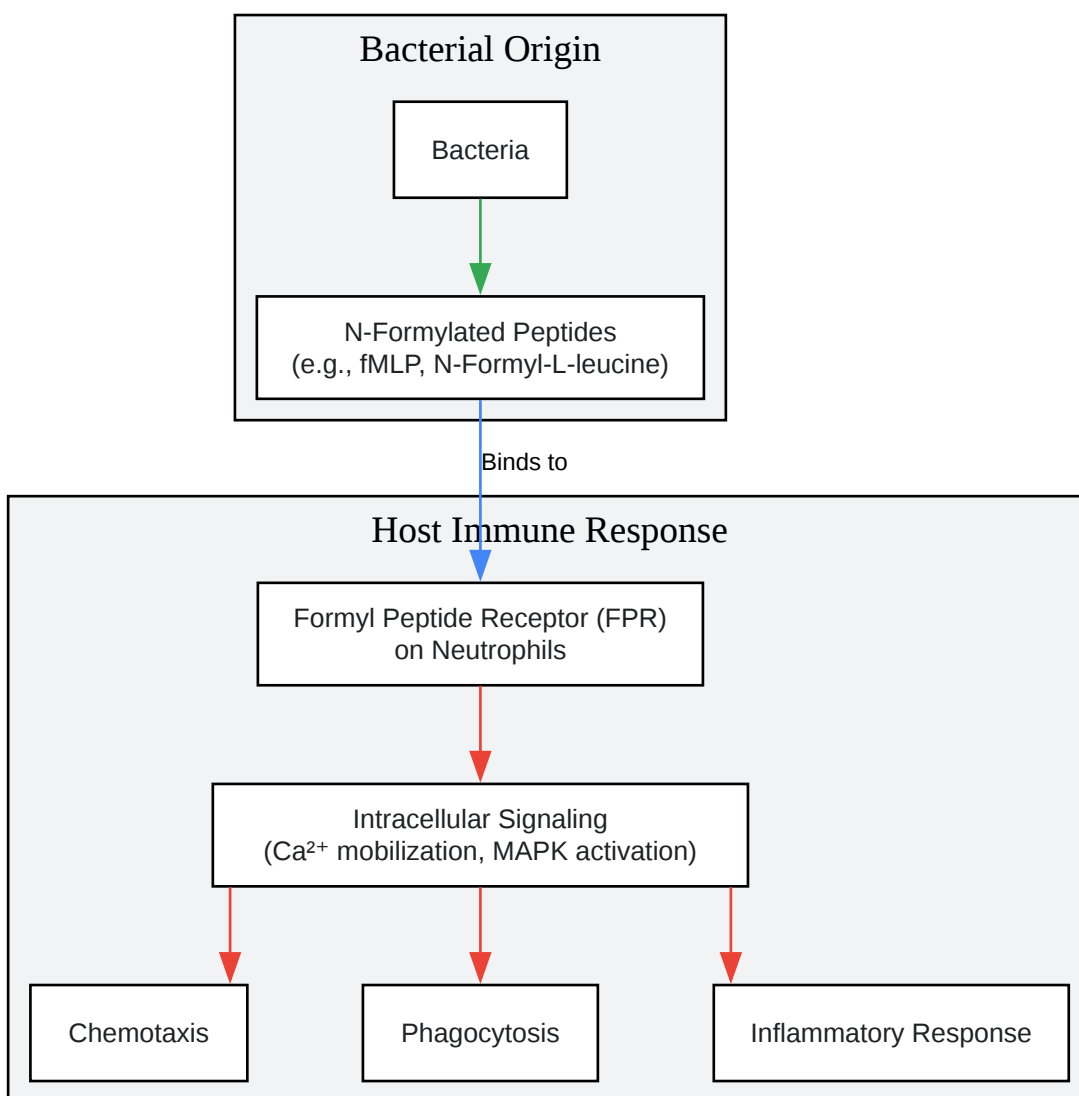
QC Level	Concentration (ng/mL)	Mean Recovery (%)	%RSD (n=6)
LQC	3	92.5	7.2
MQC	75	95.1	5.4
HQC	750	97.3	3.8

Visualizations



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Caption: Targeted metabolomics workflow for **N-Formyl-L-leucine-d3**.



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